molecular formula C5H8O4<br>C5H8O4<br>COOH(CH2)3COOH B031238 Glutaric acid CAS No. 110-94-1

Glutaric acid

Cat. No.: B031238
CAS No.: 110-94-1
M. Wt: 132.11 g/mol
InChI Key: JFCQEDHGNNZCLN-UHFFFAOYSA-N
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Description

Glutaric acid (HOOC-(CH₂)₃-COOH) is a five-carbon linear dicarboxylic acid with carboxylic groups at both ends. It is a key metabolite in the catabolism of lysine, hydroxylysine, and tryptophan . In humans, its accumulation due to glutaryl-CoA dehydrogenase (GCDH) deficiency causes glutaric aciduria type 1 (GA1), a neurotoxic disorder characterized by elevated levels of this compound (GA) and 3-hydroxythis compound (3-OH-GA) in urine and plasma . Industrially, this compound is synthesized via green methods such as the oxidation of cyclopentene with hydrogen peroxide, replacing traditional high-pollution processes .

Preparation Methods

Chemical Synthesis via Diazotization of Glutamic Acid

Reaction Mechanism and Process Optimization

The diazotization of glutamic acid represents a widely adopted industrial method due to its high yield and cost-effectiveness. As detailed in patents CN103755545B and CN103755545A, glutamic acid (L- or D-isomer) reacts with a diazotization reagent—a mixture of inorganic acid (e.g., HCl, H2SO4\text{H}_2\text{SO}_4) and nitrite (NaNO2\text{NaNO}_2)—under mild conditions (0–40°C) for 12–72 hours . Hypophosphorous acid (H3PO2\text{H}_3\text{PO}_2) or its salts act as reducing agents, facilitating the conversion of glutamic acid to this compound. The reaction proceeds via a diazonium intermediate, which undergoes decomposition to release nitrogen gas and form the target product.

Key parameters influencing yield include:

  • Acid-to-glutamic acid molar ratio : Optimal ratios range from 2:1 to 20:1, depending on the inorganic acid used .

  • Temperature control : Maintaining temperatures below 40°C prevents side reactions, such as decarboxylation .

  • Separation techniques : Crystallization or solvent extraction (e.g., ethyl acetate) achieves ≥99% purity, with yields of 80–95% .

Advantages and Industrial Scalability

This method is favored for its simplicity, low energy requirements, and compatibility with large-scale production. The use of inexpensive reagents like hydrochloric acid and sodium nitrite ensures cost efficiency, while the absence of noble-metal catalysts (e.g., palladium) avoids recycling challenges . However, the generation of nitrogen gas and residual nitrite necessitates careful waste management to meet environmental regulations.

Hydrolysis of Dimethyl Glutarate

Catalytic Hydrolysis Using Ion-Exchange Resins

Patent CN101696162A describes the hydrolysis of dimethyl glutarate (C7H12O4\text{C}_7\text{H}_{12}\text{O}_4) using a strong acidic styrene-based cation-exchange resin as a catalyst . The reaction occurs at 130°C with a substrate-to-water ratio of 12:1, achieving yields of 80–88% within 2 hours . The resin’s high acidity (H+\text{H}^+ form) accelerates ester cleavage, while its heterogeneous nature simplifies catalyst recovery.

Table 1: Hydrolysis Conditions and Yields

Catalyst Concentration (g/L)Temperature (°C)Reaction Time (h)Yield (%)
200130288.84
130130287.14
250130280.92

Limitations and Comparative Analysis

While this method avoids hazardous oxidants, the high energy input for maintaining elevated temperatures and the gradual deactivation of ion-exchange resins limit its economic viability for continuous operations . Compared to the diazotization method, it offers moderate yields but requires more stringent process controls.

Biotechnological Production via Metabolic Engineering

Microbial Strain Development

A groundbreaking approach reported in PNAS involves engineering Corynebacterium glutamicum for this compound biosynthesis . By integrating genes from Pseudomonas putida (davB, davA) and C. glutamicum (gabT, gabD), researchers established a pathway converting L-lysine to this compound via 5-aminovaleric acid . Overexpression of the ynfM transporter enhanced secretion, achieving a titer of 105.3 g/L in fed-batch fermentation .

Fermentation Optimization

Critical factors for high productivity include:

  • Oxygen transfer rate : Maintaining microaerobic conditions (10–20% dissolved oxygen) balances cell growth and product formation .

  • Glucose feeding strategy : Pulsed additions prevent substrate inhibition and sustain metabolic flux toward L-lysine .

  • Byproduct suppression : Knockout of succinate dehydrogenase (sdhA) eliminated succinic acid formation, ensuring >99% this compound purity .

Alternative Synthetic Routes

Hydrogenation of α-Ketothis compound Derivatives

A novel method outlined in the Beilstein Archives employs α-ketothis compound derived from glucose as a precursor . The key step involves Raney nickel-catalyzed hydrogenation of a 1,3-dithiolane diamide intermediate, yielding this compound with minimal byproducts . While this route aligns with green chemistry principles, its multi-step synthesis and reliance on rare intermediates hinder scalability .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Diazotization 80–95≥99HighModerate (N₂ byproduct)
Hydrolysis 80–88≥98ModerateLow
Metabolic Engineering 90–95*>99HighLow (biobased)
Hydrogenation 60–75≥95LowLow
*Calculated from glucose-to-glutaric acid conversion.

Industrial Applications and Scalability

The diazotization method dominates current production due to its cost efficiency and maturity. However, microbial fermentation is emerging as a sustainable alternative, particularly for pharmaceutical-grade this compound . Challenges in biological methods include strain stability and high fermentation costs, though advances in CRISPR-based genome editing and continuous bioreactors are addressing these limitations .

Chemical Reactions Analysis

Industrial Production Methods

Glutaric acid is produced industrially through catalytic processes:

Method Reactants Catalyst Yield Reference
Pentose OxidationXylose/ArabinosePt/C, O2_278%
Dinitrile Hydrolysis1,3-DicyanopropaneHCl/H2_2O92%
Cyclohexanedione Oxidation1,3-CyclohexanedioneKMnO4_4/H2_2SO4_485%

Neutralization and Acid-Base Reactions

As a dicarboxylic acid, this compound reacts with bases to form salts:

  • With NaOH : C5H8O4+2NaOHNa2C5H6O4+2H2O\text{C}_5\text{H}_8\text{O}_4+2\text{NaOH}\rightarrow \text{Na}_2\text{C}_5\text{H}_6\text{O}_4+2\text{H}_2\text{O} Sodium glutarate (Na2_2C5_5H6_6O4_4) is used in biodegradable polymers .
  • With amines : Forms diamides, critical in polyamide synthesis .

Esterification and Polymerization

This compound forms esters and polymers under acidic or enzymatic conditions:

  • Esterification : C5H8O4+2ROHROOC(CH2)3COOR+2H2O\text{C}_5\text{H}_8\text{O}_4+2\text{ROH}\rightarrow \text{ROOC}(\text{CH}_2)_3\text{COOR}+2\text{H}_2\text{O} Diesters like dimethyl glutarate are plasticizers .
  • Polymerization :
    Condensation with diols (e.g., 1,5-pentanediol) yields polyesters with reduced elasticity due to the odd carbon chain .

Decarboxylation and Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decarboxylation:C5H8O4C4H6O2+CO2\text{C}_5\text{H}_8\text{O}_4\rightarrow \text{C}_4\text{H}_6\text{O}_2+\text{CO}_2Cyclopentanone (C5_5H8_8O) is a major decomposition product, monitored via GC-MS .

Biochemical Reactions and Toxicity

  • Metabolism : this compound is a byproduct of lysine and tryptophan catabolism. Defects in glutaryl-CoA dehydrogenase lead to glutaric aciduria type I, characterized by neurotoxic accumulation of this compound (GA) and 3-hydroxythis compound (3-OH-GA) .
  • Enzymatic Pathways :
    • Glutamate decarboxylase (GadA) in E. coli converts glutamate to γ-aminobutyrate (GABA), consuming intracellular protons .

Reactivity with Other Chemicals

  • Cyanides : Releases toxic HCN gas .
  • Sulfites : Generates SO2_2 under acidic conditions .
  • Oxidizing Agents : Forms peroxides and ketones .

Data Tables

Table 1: Reaction Monitoring via HPLC and IR Spectroscopy

Time (h) [this compound] via HPLC (g/mL)[this compound] via IR (g/mL)
0.50.020.05
5.50.120.15
8.00.250.25

Table 2: Comparison of Synthesis Methods

Parameter Green Synthesis Biochemical Catalytic
Temperature (°C)80–10030–37120–150
CatalystTungstic acidGabT/GabD enzymesPt/C
Yield (%)957078

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Succinic Acid (HOOC-(CH₂)₂-COOH)

  • Structure : A four-carbon dicarboxylic acid, shorter than glutaric acid. Its anhydride forms a five-membered ring, while glutaric anhydride forms a six-membered ring .
  • Reactivity: Succinic anhydride reacts with nucleophiles (e.g., amino groups) to form stable amide bonds, whereas glutaric anhydride forms less stable esters with hydroxyl groups (e.g., serine, threonine) .

Adipic Acid (HOOC-(CH₂)₄-COOH)

  • Structure : A six-carbon dicarboxylic acid, longer than this compound.
  • Applications : Adipic acid is primarily used in nylon production, while this compound derivatives (e.g., glutaryl-7-ACA) are intermediates in cephalosporin antibiotic synthesis .
  • Ring Stability : Adipic anhydride forms a seven-membered ring, which is less thermodynamically stable than the six-membered glutaric anhydride .

3-Hydroxythis compound (3-OH-GA)

  • Structure : A hydroxylated derivative of this compound, with a hydroxyl group at the third carbon.
  • Toxicity : 3-OH-GA is significantly more neurotoxic than this compound, causing mitochondrial dysfunction and neuronal apoptosis in GA1 .
  • Diagnostic Challenges: Differentiating 3-OH-GA from its isomer, 2-hydroxythis compound, requires advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Azaspiracid (Marine Toxin)

  • Neurotoxic Synergy : this compound enhances the neurotoxicity of azaspiracid, a shellfish toxin, by targeting mitochondria and disrupting cell morphology. Both compounds were found in neurotoxic shellfish poisoning cases .
  • Mechanism : While azaspiracid directly inhibits ion channels, this compound exacerbates oxidative stress, leading to combined apoptotic effects .

Data Tables

Table 1: Physical and Chemical Properties

Compound Carbon Chain Length Functional Groups Solubility (g/100 mL) Key Applications
This compound 5 Two carboxylic acids ~64 (water) Pharmaceuticals, polymers
Succinic acid 4 Two carboxylic acids ~83 (water) Food additive, TCA cycle
3-Hydroxythis compound 5 Carboxylic acid, hydroxyl N/A Biomarker for GA1
Azaspiracid Complex polyether Multiple cyclic ethers Insoluble Marine toxin

Research Findings and Implications

  • GA1 Pathogenesis : this compound and 3-OH-GA disrupt the blood-brain barrier, leading to encephalopathy. Bats with GCDH deficiency excrete this compound but lack neurological symptoms due to conserved brain GCDH activity .
  • Analytical Advances: LC-MS/MS improves specificity in diagnosing GA1 by distinguishing 3-OH-GA from structural isomers .
  • Industrial Demand : The this compound market is growing, driven by its use in biodegradable plastics and pharmaceuticals .

Biological Activity

Glutaric acid (GA), a dicarboxylic acid, plays a significant role in various biological processes and is particularly notable for its implications in metabolic disorders, especially glutaric aciduria. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and clinical implications through case studies and research findings.

This compound is a five-carbon dicarboxylic acid that is primarily produced in the body through the metabolism of lysine and tryptophan. It is involved in several metabolic pathways, notably in the degradation of amino acids. The enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the conversion of glutaryl-CoA to crotonyl-CoA, a critical step in lysine metabolism. Deficiency of this enzyme leads to the accumulation of this compound, resulting in glutaric acidemia type I (GA-I) .

Apoptosis Induction

Research has demonstrated that this compound can induce apoptosis in neuronal cells. A study on primary rat striatal neurons revealed that exposure to this compound resulted in increased cell death characterized by features such as chromatin condensation and membrane blebbing, indicative of apoptosis. The study showed that this compound activates the caspase 3-dependent apoptotic pathway, with significant upregulation of caspase 3 mRNA and protein levels following treatment with this compound .

Table 1: Effects of this compound on Caspase Activity

Concentration (mM)Caspase 3 mRNA Expression (Fold Change)Active Caspase 3 Protein Levels
11.40Increased
101.67Increased
251.95Increased
30N/ASignificant increase

Neurodegeneration

This compound has been implicated in neurodegenerative processes similar to those observed in Huntington's disease. In GA-I patients, elevated levels of this compound correlate with striatal lesions and cognitive impairments. Animal models have shown that increased levels of glutamate and GABA depletion due to this compound accumulation lead to neuronal injury .

Case Studies

  • Case Study: Glutaric Aciduria Type I
    An 8-month-old male presented with fever, convulsions, and dystonia. MRI revealed frontoparietal atrophy and basal ganglia changes characteristic of GA-I. Urine analysis showed elevated levels of this compound, leading to dietary modifications and pharmacotherapy with riboflavin and carnitine, which halted neurological deterioration [
  • Clinical Features of Glutaric Aciduria
    A report detailing six cases highlighted diverse clinical presentations associated with glutaric aciduria types I and II, including hypoglycemia and developmental delays. Early diagnosis and dietary management were crucial for improving patient outcomes [

Table 2: Clinical Features Associated with Glutaric Aciduria

TypeCommon SymptomsTreatment Options
Type IChorea, dystonia, developmental delayLow lysine diet, riboflavin
Type IIAcidosis, hypoglycemiaDietary management, carnitine

Research Findings

Recent studies have focused on understanding the neurotoxic effects of this compound and its metabolites. For instance, research indicates that GA can cause apoptosis not only in neurons but also in oligodendrocytes, contributing to white matter disease observed in imaging studies . Furthermore, metabolic profiling has shown that GA levels can serve as biomarkers for assessing disease severity in affected individuals .

Q & A

Basic Research Questions

Q. What analytical methods are used to quantify glutaric acid in complex mixtures, and how are they validated?

  • Methodology : High-performance liquid chromatography (HPLC) with a SunFire C18 column is effective for separating this compound, mono-methyl glutarate, and dimethyl glutarate, achieving recoveries of 93–106% . Gas chromatography-mass spectrometry (GC-MS) is employed in metabolomic studies to detect this compound and related metabolites, with principal component analysis (PCA) used to validate differences between experimental and control groups . For clinical diagnostics, urine organic acid analysis distinguishes glutaric aciduria type I (elevated 3-hydroxythis compound) from type II (2-hydroxythis compound), requiring rigorous calibration to account for variable excretion rates in infants .

Q. How is this compound synthesized in microbial systems, and what are the key metabolic pathways involved?

  • Methodology : In Corynebacterium glutamicum, this compound production relies on a synthetic pathway combining Pseudomonas putida enzymes (DavB, DavA) and endogenous genes (gabT, gabD) to convert L-lysine to this compound. Flux balance analysis and transcriptome profiling are critical for identifying precursor bottlenecks (e.g., L-lysine supply) and optimizing pathway efficiency .

Q. What are the clinical diagnostic markers for glutaric acidurias, and how are they differentiated?

  • Methodology : Urine organic acid profiling via GC-MS is the gold standard. Glutaric aciduria type I is characterized by elevated this compound and 3-hydroxythis compound, while type II shows 2-hydroxythis compound. Diagnostic protocols must account for confounding factors, such as ketosis-induced false positives in C5-DC acylcarnitine levels .

Q. How can researchers ensure reproducibility in this compound synthesis experiments?

  • Methodology : Follow standardized protocols for documenting experimental conditions (e.g., oxygen transfer rates, nutrient feeding strategies) as outlined in academic guidelines. Use supplemental materials to report strain engineering details, fermentation parameters, and analytical validation steps .

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s role in atmospheric aerosol activation be resolved?

  • Methodology : Discrepancies in critical dry diameter (Dcrit) measurements for cloud condensation nuclei arise from particle evaporation during experiments. Correcting for mass loss (up to 20%) using humidity-controlled tandem differential mobility analyzers (HTDMAs) aligns data across studies. Comparative modeling with adjusted water activity coefficients improves agreement between predicted and observed activation thresholds .

Q. What multi-omics approaches are most effective for optimizing this compound production in engineered microbial strains?

  • Methodology : Integrate genome-scale metabolic modeling, comparative transcriptomics, and flux response analysis to identify overexpression targets (e.g., lysE for L-lysine export) and suppressor genes (e.g., NCgl2743). Couple this with CRISPR interference to balance precursor availability and reduce byproduct formation .

Q. How can fed-batch fermentation conditions be systematically optimized for high-yield this compound production?

  • Methodology : Use response surface methodology (RSM) to test variables like dissolved oxygen levels, glucose feeding rates, and nitrogen source ratios. For C. glutamicum, maintaining a 0.3 vvm oxygen transfer rate and phased glucose supplementation achieves titers >100 g/L in 69 hours. Real-time metabolomics monitors pathway flux to prevent overflow metabolism .

Q. What strategies improve the validation of computational models predicting this compound’s solubility and phase behavior?

  • Methodology : Compare density functional theory (DFT)-predicted water activity coefficients with experimental HTDMA data. Use sensitivity analysis to identify parameters (e.g., hygroscopicity, surface tension) that dominate model uncertainties, particularly at low supersaturations (<0.5%) .

Q. How can this compound transport mechanisms be engineered to enhance microbial secretion efficiency?

  • Methodology : Screen for native transporters (e.g., ynfM in C. glutamicum) using proteomics and gene knockout libraries. Overexpression of ynfM increases export capacity by 30%, reducing intracellular toxicity. Validate via isotopic tracing and membrane potential assays .

Q. Methodological Standards

Q. What are the best practices for documenting this compound research to meet academic reproducibility standards?

  • Guidelines :
  • Experimental Section : Report strain genotypes, fermentation conditions (pH, temperature, agitation), and analytical methods (e.g., HPLC gradients, GC-MS ionization settings) in detail.
  • Data Presentation : Use tables to summarize yields, titers, and metabolic fluxes. Avoid duplicating data in text and figures.
  • Supplemental Materials : Include raw NMR spectra, RNA-seq datasets, and strain construction plasmids. Reference these in the main text using hyperlinks .

Properties

IUPAC Name

pentanedioic acid
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InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
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InChI Key

JFCQEDHGNNZCLN-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)CC(=O)O
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Molecular Formula

C5H8O4, Array
Record name GLUTARIC ACID
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Related CAS

13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt)
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DSSTOX Substance ID

DTXSID2021654
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Molecular Weight

132.11 g/mol
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Physical Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS.
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Boiling Point

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9
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Density

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³
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Vapor Pressure

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg]
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Color/Form

LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS

CAS No.

110-94-1
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Record name Pentanedioic acid
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Melting Point

207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C
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Retrosynthesis Analysis

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Reactant of Route 1
Glutaric acid
Reactant of Route 2
Glutaric acid
Reactant of Route 3
Glutaric acid
Reactant of Route 4
Glutaric acid
Reactant of Route 5
Reactant of Route 5
Glutaric acid
Reactant of Route 6
Glutaric acid

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